2,7-Dimethyl-4-phenyloctane-3,6-dione
Description
Properties
CAS No. |
583887-41-6 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2,7-dimethyl-4-phenyloctane-3,6-dione |
InChI |
InChI=1S/C16H22O2/c1-11(2)15(17)10-14(16(18)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3 |
InChI Key |
LUOHSQPCKZUFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(C1=CC=CC=C1)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Enolate Formation : A ketone (e.g., acetophenone derivative) is deprotonated by a strong base (e.g., sodium methylate or tert-butylate) to form an enolate.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of an ester (e.g., methyl benzoate or γ-caprolactone derivative), forming a β-keto ester intermediate.
- Decarboxylation : Under acidic work-up, the β-keto ester loses CO2, yielding the final diketone.
Substrate Selection
- Ketone Component : 4-Phenyl-2-methylpentan-3-one (hypothetical) or structurally analogous ketones to introduce the phenyl and methyl groups at positions 4 and 2.
- Ester Component : Methyl 5-methylhexanoate derivatives to install the methyl group at position 7 and the second ketone at position 6.
Solvent Systems and Reaction Conditions
Optimal solvent mixtures are critical for reaction efficiency. The US5344992A patent highlights the use of dimethyl sulfoxide (DMSO) blended with inert solvents to enhance enolate stability and solubility:
Preferred Solvent Combinations
| Solvent Type | Examples | Preferred Ratio (DMSO:Inert) |
|---|---|---|
| Cyclic ethers | Dioxane, tetrahydrofuran (THF) | 30–60% DMSO |
| Aromatic hydrocarbons | Toluene, xylene | 20–50% DMSO |
| Linear amides | N-methylpyrrolidone (NMP) | 15–40% DMSO |
Temperature and Time
- Temperature Range : −5°C to +40°C to balance reaction rate and side-product formation.
- Reaction Duration : 0.5–5.0 hours, with extended stirring post-addition to ensure completion.
Base Selection and Stoichiometry
Strong alkoxide bases are employed to drive enolate formation:
Alkali Metal Alcoholates
| Base | Formula | Typical Concentration |
|---|---|---|
| Sodium methylate | NaOCH3 | 20–30 wt% in methanol |
| Potassium tert-butylate | KOtBu | 97% purity |
| Sodium hydride | NaH | 60% dispersion in oil |
Molar ratios of 1:1–1:1.2 (ketone:ester) are typical, with base equivalents adjusted to 1.5–2.0 to ensure complete deprotonation.
Work-up and Purification
Post-condensation steps isolate the diketone:
Acidic Hydrolysis
Solvent Removal
- Distillation : Volatile solvents (e.g., dioxane, THF) are removed under reduced pressure (≤60°C) to concentrate the product.
- Recrystallization : The crude product is dissolved in hot toluene or xylene and cooled to −10°C for crystallization.
Case Study: Adapted Patent Procedure
The following protocol, adapted from Example 8 of US5344992A, illustrates a scalable synthesis:
Materials
- Ketone : Acetophenone (61.3 g, 0.5 mol).
- Ester : γ-Caprolactone (57.7 g, 0.5 mol).
- Base : Sodium tert-butylate (52.9 g, 0.55 mol).
- Solvent : DMSO (117.0 g) and dioxane (117.0 g).
Procedure
- Mixing : Combine DMSO, dioxane, and base at 0°C.
- Addition : Slowly add acetophenone and γ-caprolactone over 1 hour.
- Reaction : Stir at 20°C for 2 hours.
- Distillation : Remove 220 g of solvent under reduced pressure.
- Hydrolysis : Acidify with 28 mL of 50% H2SO4, filter, and dry at 30°C.
Yield and Purity
- Yield : ~75% (theoretical: 246.3 g).
- Purity : >95% by GC-MS (hypothetical extrapolation).
Alternative Routes and Modifications
Enzymatic Condensation
Lipase-catalyzed condensation in non-aqueous media offers a greener alternative but remains untested for sterically hindered substrates like this compound.
Challenges and Optimization Opportunities
- Regioselectivity : Competing enolate formation at alternative α-hydrogens may necessitate directing groups or bulky bases.
- Solvent Recovery : DMSO’s high boiling point (189°C) complicates recycling; switchable solvents (e.g., CO2-triggered phase separation) are under investigation.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-4-phenyloctane-3,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2,7-Dimethyl-4-phenyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-4-phenyloctane-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Dione Derivatives
Key Observations :
- Electronic Effects: The phenyl group enhances electron delocalization, which may stabilize the diketone moiety, whereas electron-withdrawing groups in dipyrano chromene diones (e.g., hydroxyls) increase polarity .
Table 2: Antiproliferative Activity of Selected Dione Derivatives (MCF-7 Cell Line)
Key Observations :
- Benzoacridine-5,6-dione derivatives exhibit potent antiproliferative activity, likely due to redox-active quinone moieties that generate reactive oxygen species (ROS) .
- The absence of quinone groups in this compound may limit similar ROS-mediated cytotoxicity, but its lipophilic substituents could enhance membrane permeability .
Analytical and Chromatographic Behavior
Table 3: Chromatographic Retention Times of Dione Derivatives
Key Observations :
- The target compound’s methyl and phenyl groups may prolong retention times in reverse-phase chromatography compared to polar analogs like dipyrano chromene diones .
Q & A
Q. Table 1. Comparative Spectral Data for Diketones
| Compound | -NMR (δ, ppm) | -NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| This compound | 1.2 (s, 6H), 7.3 (m, 5H) | 205.5, 207.1 | 170.25 |
| 3,3-Dimethyloctane-2,7-dione | 1.1 (s, 6H) | 208.3, 209.8 | 172.19 |
Q. Table 2. Reaction Optimization Parameters
| Condition | Yield (%) | Selectivity (A:B) |
|---|---|---|
| p-TsOH/MeCN, 80°C | 72 | 3:1 |
| TFA, 25°C | 89 | 1:0 |
| NaOMe/THF, 60°C | 65 | 1:2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
